molecular formula C12H16N2O2S B8423297 5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole

5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B8423297
M. Wt: 252.33 g/mol
InChI Key: SLKZDQFBHYJPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

5-(diethoxymethyl)-3-thiophen-2-yl-1H-pyrazole

InChI

InChI=1S/C12H16N2O2S/c1-3-15-12(16-4-2)10-8-9(13-14-10)11-6-5-7-17-11/h5-8,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

SLKZDQFBHYJPLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=NN1)C2=CC=CS2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-thiophenecarbonyl chloride (3.0 g, 23.41 mmol) in anhydrous dioxane (60 mL) was bubbled with argon for 10 minutes. Triethylamine (9.80 mL, 70.22 mmol) was added and the bubbling was maintained for 5 minutes. Bis(triphenylphosphine)palladium(II) dichloride (657 mg, 0.94 mmol), copper iodide (356 mg, 1.87 mmol) and 3,3-diethoxy-1-propyne (3.36 mL, 23.41 mmol) were added, and the reaction mixture was stirred for 2 hours at room temperature, under argon atmosphere. The solution was filtered and water (50 mL) was added to the filtrate. Layers were separated and the aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic layers were washed with a saturated solution of sodium hydrogenocarbonate (50 mL), dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in ethanol (200 mL) and hydrazine hydrate (2.51 g, 35.10 mmol) was added. The reaction mixture was stirred overnight and concentrated in vacuo. The residue was dissolved in ethyl acetate (40 mL) and successively washed with water (40 mL) and brine (40 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide 5-(diethoxymethyl)-3-(thiophen-2-yl)-1H-pyrazole (34a) (4.39 g, 17.40 mmol, 74%) which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Three
Quantity
3.36 mL
Type
reactant
Reaction Step Four
Quantity
657 mg
Type
catalyst
Reaction Step Four
Quantity
356 mg
Type
catalyst
Reaction Step Four

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